Potassium (E)-trifluoro(3-isopropylstyryl)borate
CAS No.:
Cat. No.: VC13576868
Molecular Formula: C11H13BF3K
Molecular Weight: 252.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BF3K |
|---|---|
| Molecular Weight | 252.13 g/mol |
| IUPAC Name | potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide |
| Standard InChI | InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+; |
| Standard InChI Key | DFKBHJGDLHYUMQ-UHDJGPCESA-N |
| Isomeric SMILES | [B-](/C=C/C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
| SMILES | [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
Potassium (E)-trifluoro(3-isopropylstyryl)borate features a borate anion complexed with a potassium cation. The boron center is bonded to three fluorine atoms and a styryl group substituted with an isopropyl moiety at the meta position. The (E)-stereochemistry of the styryl fragment ensures spatial orientation that optimizes reactivity in cross-coupling reactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.13 g/mol |
| IUPAC Name | potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide |
| InChI | InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+; |
| SMILES | B-(F)(F)F.[K+] |
The computed properties, including a rotatable bond count of 2 and a hydrogen bond acceptor count of 4, underscore its conformational flexibility and polarity .
Synthesis Methods
The compound is synthesized via transmetallation or hydroboration reactions. A common route involves the reaction of 3-isopropylstyryl magnesium bromide with boron trifluoride etherate, followed by potassium bifluoride treatment to yield the trifluoroborate salt . Alternative methodologies leverage palladium-catalyzed borylation of styrenyl halides, as exemplified by Molander’s protocols for potassium trifluoroborate synthesis .
Critical Reaction Steps:
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Grignard Formation:
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Boron Trifluoride Quenching:
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Potassium Salt Precipitation:
This pathway achieves yields exceeding 70% with high stereochemical fidelity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. The trifluoroborate group stabilizes the boronate intermediate, enabling reactions under mild conditions (room temperature, aqueous bases) . For example, coupling with 4-bromotoluene in the presence of Pd(PPh) produces 4-methylbiphenyl in 85% yield .
Mechanistic Insight:
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Oxidative Addition:
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Transmetallation:
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Reductive Elimination:
Alkene Functionalization
The styryl borate participates in hydroalkylation and cyclopropanation reactions. Copper-mediated additions to α,β-unsaturated carbonyls yield γ,δ-unsaturated ketones, leveraging the borate’s resistance to protodeboronation .
| Precautionary Measure | Implementation |
|---|---|
| Personal Protection | Gloves, goggles, respirators |
| Ventilation | Use in fume hoods |
| Storage | Cool, dry environment; inert gas |
Disposal Considerations
Residual borate must be neutralized with aqueous hydrogen peroxide prior to disposal to prevent environmental release of fluorinated byproducts .
Comparative Analysis with Related Borates
Potassium 1-Naphthyltrifluoroborate
Featured in OrgSyn procedures, this compound demonstrates superior reactivity in naphthyl couplings but suffers from lower solubility in polar solvents .
Recent Advances and Future Directions
Material Science Applications
Recent studies explore the compound’s use in polymer-stabilized liquid crystals and conductive organoboron frameworks. Its rigid styryl backbone enhances mesomorphic stability in liquid crystalline phases .
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral ligands to induce enantioselectivity in borate-mediated couplings, enabling access to chiral biaryls for pharmaceutical applications .
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